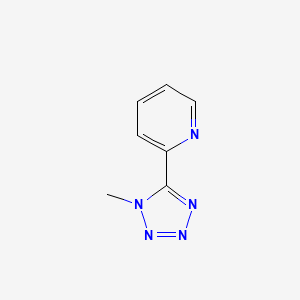

2-(1-Methyltetrazol-5-yl)pyridine

Description

2-(1-Methyltetrazol-5-yl)pyridine is a heterocyclic compound featuring a pyridine ring substituted at the 2-position with a 1-methyltetrazol-5-yl group. Its molecular formula is C₆H₇N₅, with a molecular weight of 161.16 g/mol. The methyl group on the tetrazole ring enhances stability and modulates electronic properties compared to non-methylated analogs, making it valuable in pharmaceutical and coordination chemistry . Tetrazole derivatives are widely used as bioisosteres for carboxylic acids due to their similar pKa values (~4.5–5.0) and metabolic resistance .

Properties

IUPAC Name |

2-(1-methyltetrazol-5-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5/c1-12-7(9-10-11-12)6-4-2-3-5-8-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRBRVZCEKCBURQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyltetrazol-5-yl)pyridine typically involves the cycloaddition of a nitrile with an azide to form the tetrazole ring. This reaction is often carried out under conditions that generate hydrazoic acid in situ, using strong Lewis acids or amine salts as catalysts . Another method involves the alkylation of 4,6-dimethyl-2-sulfanylpyridine-3-carbonitrile with 1-aryl-5-(chloromethyl)-1H-tetrazoles, followed by cyclization under basic conditions .

Industrial Production Methods

For industrial-scale production, the synthesis route must be optimized for yield, purity, and cost-effectiveness. The use of readily available raw materials and scalable reaction conditions is crucial. One such method involves the use of 6-methylnicotinate as a starting material, which undergoes a series of reactions to produce this compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyltetrazol-5-yl)pyridine undergoes various chemical reactions, including:

Oxidation: The tetrazole ring is resistant to oxidation due to its low HOMO energy.

Reduction: Reduction reactions can modify the pyridine ring or the tetrazole moiety.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents are typically used, although the tetrazole ring remains stable.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

2-(1-Methyltetrazol-5-yl)pyridine has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other heterocyclic compounds.

Biology: Investigated for its potential as an antiviral, antibacterial, and antifungal agent.

Medicine: Explored for its use in drug discovery, particularly in the development of new pharmaceuticals.

Industry: Utilized in material science for the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(1-Methyltetrazol-5-yl)pyridine involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, enhancing the compound’s stability and biological activity. This interaction can modulate various biological pathways, making it a valuable molecule in medicinal chemistry .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

Table 1: Key Structural and Molecular Properties

*Note: The CAS number for this compound is inferred from its structural similarity to 2-(1H-Tetrazol-5-yl)pyridine (14389-12-9, ).

Key Observations:

Substitution Effects :

- The methyl group in this compound reduces the acidity of the tetrazole NH group compared to 2-(1H-Tetrazol-5-yl)pyridine, altering solubility and binding interactions in biological systems .

- The chloromethyl group in 2-(Chloromethyl)pyridine hydrochloride introduces reactivity for nucleophilic substitution, making it a synthetic intermediate rather than a bioactive moiety .

Molecular Weight and Complexity :

Functional and Application Comparisons

Stability and Reactivity

- This compound: The methyl group improves oxidative and thermal stability compared to non-methylated analogs. However, the tetrazole ring remains susceptible to photodegradation .

- 2-(1H-Tetrazol-5-yl)pyridine : The NH group participates in hydrogen bonding, enhancing crystal packing in MOFs but increasing susceptibility to enzymatic degradation .

- Chloromethyl Derivative : Reacts readily with nucleophiles (e.g., amines, thiols), necessitating inert storage conditions .

Biological Activity

2-(1-Methyltetrazol-5-yl)pyridine is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The structure of this compound can be represented as follows:

This compound features a pyridine ring substituted with a methyltetrazole group, which is crucial for its biological activity.

1. Antimicrobial Properties

Research has indicated that derivatives of tetrazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that compounds containing tetrazole moieties can inhibit various bacterial strains. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 18 |

These results suggest that this compound could serve as a lead compound for developing new antibiotics.

2. Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways.

Case Study:

A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM. This indicates its potential as an anticancer agent.

3. Neuroprotective Effects

Recent research suggests that tetrazole derivatives may possess neuroprotective properties, potentially benefiting conditions such as Alzheimer's disease. The proposed mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress.

Research Findings:

In an animal model of neurodegeneration, administration of this compound was associated with improved cognitive function and reduced neuronal loss compared to control groups.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.

- Receptor Modulation: It may interact with neurotransmitter receptors, influencing signaling pathways related to neuroprotection.

- Reactive Oxygen Species (ROS) Scavenging: The presence of the tetrazole group may enhance the compound's ability to neutralize oxidative stress.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.